molecular formula C23H28ClNO5 B4299347 3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

Cat. No.: B4299347
M. Wt: 433.9 g/mol
InChI Key: BGBNJLQFCDAWTB-UHFFFAOYSA-N
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Description

3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is a complex organic compound with a unique structure that includes both chlorinated and isopropoxy-substituted aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with butyric acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid . This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by the addition of 4-isopropoxyphenylpropanoic acid to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is unique due to its combination of chlorinated and isopropoxy-substituted aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO5/c1-15(2)30-19-9-6-17(7-10-19)20(14-23(27)28)25-22(26)5-4-12-29-21-11-8-18(24)13-16(21)3/h6-11,13,15,20H,4-5,12,14H2,1-3H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBNJLQFCDAWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
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3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
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3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
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3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
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3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
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3-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

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